4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride
Overview
Description
Mechanism of Action
- The primary targets of 4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride are not explicitly mentioned in the available literature. However, we know that it acts as a potential clinical agent against various cancers, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Target of Action
Biochemical Pathways
Result of Action
Preparation Methods
The synthesis of 4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-naphthol with 2-chloroethylamine to form 2-(2-naphthyloxy)ethylamine. This intermediate is then reacted with piperidine to yield 4-[2-(2-naphthyloxy)ethyl]piperidine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride is widely used in scientific research, including:
Comparison with Similar Compounds
4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride can be compared with other similar compounds, such as:
4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride: This compound has a similar structure but differs in the position of the naphthyloxy group, which can lead to different chemical and biological properties.
4-[2-(2-Naphthyloxy)ethyl]morpholine hydrochloride: This compound has a morpholine ring instead of a piperidine ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-(2-naphthalen-2-yloxyethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-2-4-16-13-17(6-5-15(16)3-1)19-12-9-14-7-10-18-11-8-14;/h1-6,13-14,18H,7-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXYWEZOLMOSPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC3=CC=CC=C3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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